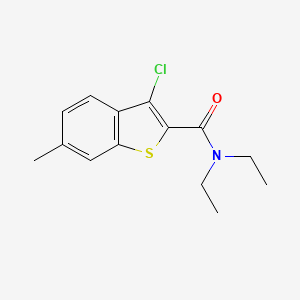

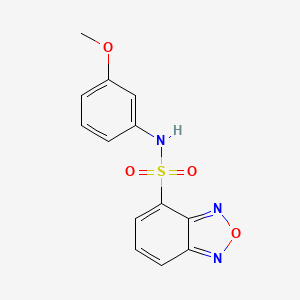

![molecular formula C25H21FN4O2S B11120638 3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11120638.png)

3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- Its discovery stems from the recognition that poly (ADP-ribose) polymerase (PARP) plays a crucial role in cellular responses to DNA damage caused by metabolic processes, chemicals, or ionizing radiation. As a result, PARP inhibitors have emerged as promising candidates for cancer therapy .

3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one: , also known by its chemical name or , belongs to a class of compounds called .

Preparation Methods

- The synthetic route to KU-0059436 involves several steps. One key intermediate is 1-(4-fluorophenyl)piperazine , which is synthesized by reacting 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride under microwave irradiation .

- Further elaboration of this intermediate leads to the formation of KU-0059436 . The exact details of the subsequent synthetic steps and reaction conditions are proprietary due to its clinical development status.

Chemical Reactions Analysis

- Major products formed during these reactions are likely derivatives of KU-0059436 with modified functional groups.

KU-0059436: undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not publicly disclosed.

Scientific Research Applications

Mechanism of Action

KU-0059436: binds to the catalytic domain of PARP enzymes, inhibiting their activity. This prevents the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks. In cancer cells with defective homologous recombination (e.g., -deficient cells), this disruption is particularly lethal, as they rely heavily on PARP-mediated repair pathways.

Comparison with Similar Compounds

- Similar compounds include olaparib (Lynparza) , rucaparib (Rubraca) , and niraparib (Zejula) , which are also PARP inhibitors used in cancer therapy.

KU-0059436: stands out due to its dual inhibition of both and . Few other compounds achieve this feat.

Properties

Molecular Formula |

C25H21FN4O2S |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C25H21FN4O2S/c26-18-7-11-19(12-8-18)28-13-15-29(16-14-28)23(31)17-5-9-20(10-6-17)30-24(32)21-3-1-2-4-22(21)27-25(30)33/h1-12H,13-16H2,(H,27,33) |

InChI Key |

HIMZVHQHNADRIT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5NC4=S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

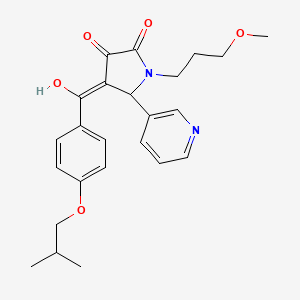

![4-{[4-(3,4-Dimethoxyphenyl)-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11120572.png)

![Methyl 4-(4-methoxyphenyl)-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B11120574.png)

![2-{2-[(2-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11120577.png)

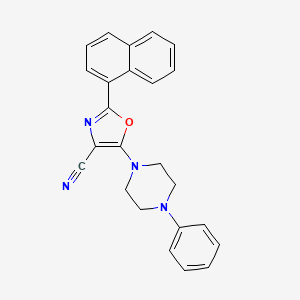

![3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11120595.png)

![5-(3-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11120616.png)

![3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11120624.png)

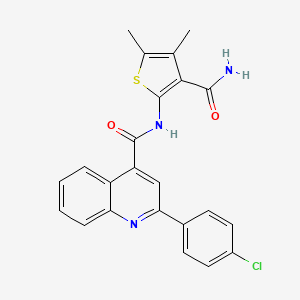

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide](/img/structure/B11120634.png)

![7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11120635.png)

![7-Bromo-1-(4-methoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11120646.png)